![molecular formula C11H13N3O2S B1448379 Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate CAS No. 1227954-54-2](/img/structure/B1448379.png)
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate
Descripción general
Descripción
“Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate” is a chemical compound with a complex structure. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . This compound is related to “Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate”, which has an empirical formula of C8H12N2O2S .
Synthesis Analysis
The synthesis of similar compounds involves the conversion of an acetate to a corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in the formation of a thiazole derivative .Molecular Structure Analysis
The molecular structure of this compound can be deduced from spectroscopic techniques such as 1H NMR and 13C NMR . The compound has a molecular weight of 200.26 .Chemical Reactions Analysis
Thiazole derivatives, including this compound, have been incorporated into a wide variety of biological activities such as antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral ones .Physical And Chemical Properties Analysis
The compound is a solid . Its boiling point is predicted to be 424.6±35.0 °C, and its density is predicted to be 1.38±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the development of new drugs for pain management and inflammation-related conditions.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This suggests potential applications in the development of new antibiotics and antifungal medications.
Antiviral Activity
Thiazole compounds have shown potential as antiviral agents . This could make them valuable in the development of new treatments for viral infections.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This suggests they could be used in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole compounds have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells . This suggests they could be used in the development of new cancer treatments.
Antidiabetic Activity
Thiazole-based compounds have been studied for their potential as anti-diabetic agents .
Anti-Alzheimer Activity
Thiazole-based compounds have also been studied for their potential in the treatment of Alzheimer’s disease .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[5-(2-amino-1,3-thiazol-4-yl)-1-methylpyrrol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14-7(5-10(15)16-2)3-4-9(14)8-6-17-11(12)13-8/h3-4,6H,5H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAXDOSZZNKITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CSC(=N2)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)
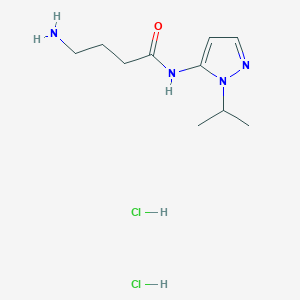
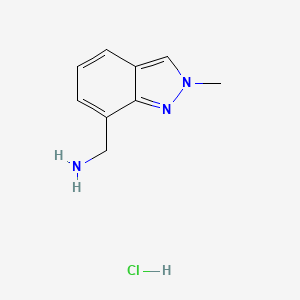
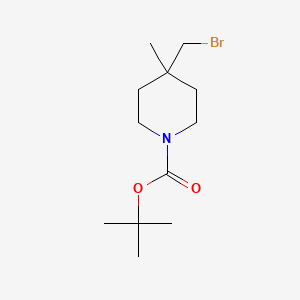
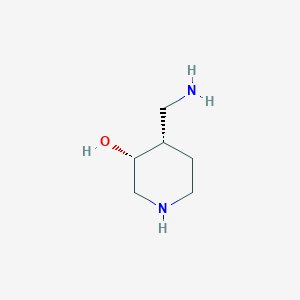

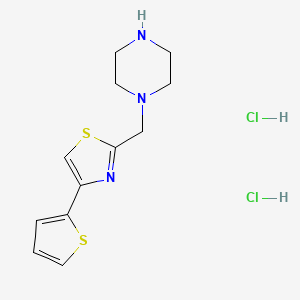

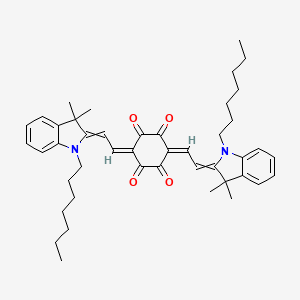


![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)